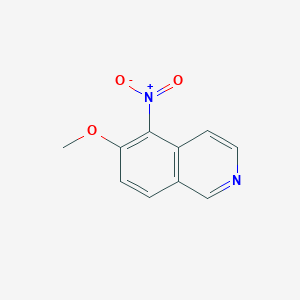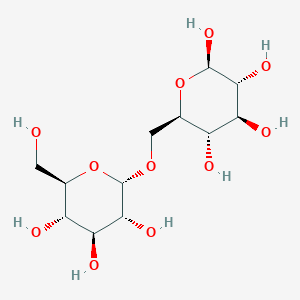
2,4-ジアミノ-6-ピペリジノピリミジン
概要
説明
タゾバクタムナトリウムは、β-ラクタマーゼ阻害剤として機能する医薬品化合物です。 それは、ピペラシリンなどの他の抗生物質と組み合わせて使用されることが多く、細菌が産生するβ-ラクタマーゼ酵素による抗生物質の分解を防ぐことによって、それらの有効性を高めます .
科学的研究の応用
Tazobactam sodium has a wide range of scientific research applications. It is used to investigate the mechanism of action of beta-lactamase inhibitors and to explore the biochemical and physiological impacts of antibiotics . Additionally, it is employed in studies on bacterial resistance and the effects of antibiotics on bacterial cell wall synthesis . In medicine, tazobactam sodium is used in combination with other antibiotics to treat various bacterial infections, including those caused by Pseudomonas aeruginosa .
作用機序
タゾバクタムナトリウムは、細菌が産生するβ-ラクタマーゼ酵素の作用を阻害することによって機能します。これらの酵素は通常、β-ラクタム系抗生物質を分解し、それらを無効にします。 これらの酵素を阻害することによって、タゾバクタムナトリウムは、抗生物質が細菌細胞壁合成を標的とすることで抗菌効果を発揮できるようにします . タゾバクタムナトリウムの分子標的はβ-ラクタマーゼ酵素を含み、その作用はこれらの酵素に結合し、抗生物質分子を分解するのを防ぐことに関係しています .
類似化合物の比較
類似化合物: タゾバクタムナトリウムに類似する化合物には、クラブラナートカリウム、スルバクタム、アビバクタムなどの他のβ-ラクタマーゼ阻害剤が含まれます .
独自性: タゾバクタムナトリウムは、SHV-1およびTEMグループに属するものなど、幅広いβ-ラクタマーゼ酵素を阻害する能力においてユニークです . この広域スペクトル阻害は、ピペラシリンなどの抗生物質と組み合わせて使用すると特に効果的であり、抗菌範囲を拡大します .
参考文献
生化学分析
Biochemical Properties
2,4-Diamino-6-piperidinopyrimidine plays a role in biochemical reactions, particularly in the context of hair growth and vasodilation . It interacts with various enzymes and proteins, including the vascular adenosine triphosphate-sensitive potassium channels (K ATP ) . These interactions are crucial for its function as a vasodilator .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. For instance, it directly induces proliferation of the dermal papilla cells and exerts a vasodilator effect on the hair follicles . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-Diamino-6-piperidinopyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a K ATP channel-opener, which is associated with the increase in prostaglandin PGE-2 production in the dermal papilla .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-piperidinopyrimidine change over time. It has been observed that the compound has good stability
Dosage Effects in Animal Models
In animal models, the effects of 2,4-Diamino-6-piperidinopyrimidine vary with different dosages . For instance, a 5% solution of the compound has been shown to promote hair re-growth efficiently
Metabolic Pathways
2,4-Diamino-6-piperidinopyrimidine is involved in metabolic pathways related to hair growth and vasodilation
準備方法
合成経路と反応条件: タゾバクタムナトリウムの調製には、いくつかのステップが含まれます。 1つの方法には、タゾバクタム酸を6〜15°Cで冷却水に溶解し、塩形成剤溶液と混合しながら温度を制御し、次に溶液を凍結乾燥してタゾバクタムナトリウム粉末を得ることが含まれます . 別の方法には、過マンガン酸カリウムと氷酢酸を使用して二重酸化物溶液を形成し、次に濃硫酸と反応させてタゾバクタムナトリウムを得ることが含まれます .
工業生産方法: タゾバクタムナトリウムの工業生産は、通常、相間移動触媒と特定の反応条件を使用して、高収率と高純度を確保します。 たとえば、クラウンエーテルを相間移動触媒として使用し、ヨウ化カリウムをトリアゾール形成の触媒として使用すると、反応の安定性と収率が向上することが示されています .
化学反応の分析
反応の種類: タゾバクタムナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と官能基化に不可欠です。
一般的な試薬と条件: タゾバクタムナトリウムの合成に使用される一般的な試薬には、過マンガン酸カリウム、氷酢酸、濃硫酸、およびクラウンエーテルなどの相間移動触媒が含まれます . 反応は通常、制御された温度条件下で行われ、目的の生成物の形成が保証されます。
形成される主な生成物: これらの反応から形成される主な生成物は、タゾバクタムナトリウム自体であり、ピペラシリンなどの抗生物質と組み合わせて使用され、細菌感染症の治療に用いられます .
科学研究アプリケーション
タゾバクタムナトリウムは、幅広い科学研究アプリケーションを持っています。 それは、β-ラクタマーゼ阻害剤の作用機序を調査し、抗生物質の生化学的および生理学的影響を探求するために使用されます . さらに、それは細菌耐性に関する研究や抗生物質が細菌細胞壁合成に及ぼす影響に関する研究に用いられています . 医学では、タゾバクタムナトリウムは、緑膿菌によって引き起こされるものを含む、さまざまな細菌感染症の治療に、他の抗生物質と組み合わせて使用されています .
類似化合物との比較
Similar Compounds: Similar compounds to tazobactam sodium include other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and avibactam .
Uniqueness: Tazobactam sodium is unique in its ability to inhibit a broad spectrum of beta-lactamase enzymes, including those belonging to the SHV-1 and TEM groups . This broad-spectrum inhibition makes it particularly effective when combined with antibiotics like piperacillin, providing enhanced antibacterial coverage .
References
特性
IUPAC Name |
6-piperidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIEHIRBSTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345669 | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-26-3 | |
| Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24867-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)





![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)




